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Cat. No.: B10761843 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity profile of SB-590885,

a potent and selective inhibitor of RAF kinases. Designed for researchers, scientists, and drug

development professionals, this document details the compound's binding affinities, outlines

the experimental methodologies used for its characterization, and visualizes its mechanism of

action within relevant signaling pathways.

Core Target Affinity and Selectivity
SB-590885 is a triarylimidazole compound that demonstrates high affinity for B-Raf, particularly

the oncogenic V600E mutant, and to a lesser extent, c-Raf. It functions as an ATP-competitive

inhibitor, stabilizing the active conformation of the B-Raf kinase domain.[1][2]

Table 1: Primary Target Affinity of SB-590885
Target Parameter Value (nM)

Oncogenic B-Raf (V600E) Ki app 0.16 ± 0.03[1]

c-Raf Ki app 1.72 ± 0.65[1]

The apparent inhibition constants (Ki app) indicate that SB-590885 is approximately 11-fold

more selective for B-Raf over c-Raf.[3] This selectivity is a key characteristic of the compound's

therapeutic potential.
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Off-Target Kinase Selectivity Profile
To ascertain its specificity, SB-590885 was profiled against a panel of 48 other human kinases,

representing various branches of the human kinome. The results underscore the remarkable

selectivity of SB-590885 for B-Raf, with minimal off-target activity observed.[1]

Table 2: Kinase Inhibition Selectivity Profile for SB-
590885 (Fold Selectivity vs. B-Raf)

Kinase
Fold
Selectivity

Kinase
Fold
Selectivity

Kinase
Fold
Selectivity

Abl >17,000 GSK3β >17,000 p38δ >17,000

AMPK >17,000 IGFIR >17,000 p70 S6K >17,000

AurB/Aur1 >17,000 InsR >17,000 PAK4 >17,000

CAMKIIδ >17,000 JNK1 >17,000 PDK1 >17,000

CDK1/CycB >17,000 KDR >17,000 PIM1 >17,000

CDK2/CycA >17,000 Lck >17,000 PKA >17,000

CHK1 >17,000 MAP2K1 >17,000 PKBα >17,000

CHK2 >17,000 MAPK1 >17,000 PKCα >17,000

CK1 >17,000 MAPKAP-K2 >17,000 PLK1 >17,000

CK2 >17,000 Met >17,000 ROCKI >17,000

DAPK1 >17,000 MSK1 >17,000 ROCKII >17,000

EGFR >17,000 MST2 >17,000 RSK1 >17,000

EphB4 >17,000 p38α >17,000 Src >17,000

Flt3 >17,000 p38β >17,000 SYK >17,000

FGFR1 >17,000 p38γ >17,000 Tie2 >17,000

Data sourced from King et al., 2006, Cancer Research.[1] The fold selectivity is presented as

the IC50 for the tested kinase versus that for B-Raf.
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Mechanism of Action and Signaling Pathway
SB-590885 exerts its therapeutic effect by inhibiting the RAF-MEK-ERK signaling pathway, a

critical cascade in regulating cell proliferation and survival. In cancer cells harboring a B-Raf

mutation, this pathway is constitutively active, leading to uncontrolled cell growth. By selectively

inhibiting B-Raf, SB-590885 effectively blocks the downstream phosphorylation of MEK and

ERK, thereby arresting the aberrant signaling.
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1. Prepare Reagents:
- Recombinant B-Raf (V600E)

- Inactive MEK1 (substrate)
- ATP

- Assay Buffer
- SB-590885 dilutions

2. Add B-Raf and SB-590885 to microplate wells.
Incubate to allow inhibitor binding.

3. Initiate reaction by adding MEK1 and ATP.

4. Incubate at 30°C to allow phosphorylation of MEK1 by B-Raf.

5. Add detection reagent (e.g., ADP-Glo™ or TR-FRET antibody).

6. Measure signal (luminescence or fluorescence) using a plate reader.

7. Plot signal vs. inhibitor concentration.
Calculate IC50/Ki values.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10761843?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/66/23/11100/526608/Demonstration-of-a-Genetic-Therapeutic-Index-for
https://pubmed.ncbi.nlm.nih.gov/17145850/
https://pubmed.ncbi.nlm.nih.gov/17145850/
https://www.selleckchem.com/products/SB590885.html
https://www.benchchem.com/product/b10761843#sb-590885-target-selectivity-profile
https://www.benchchem.com/product/b10761843#sb-590885-target-selectivity-profile
https://www.benchchem.com/product/b10761843#sb-590885-target-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10761843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

